5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide
Overview
Description
5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the amino group, chloro, and methyl substituents on the phenyl ring, along with the ethyl group on the oxazole ring, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3-chloro-4-methylphenyl)-2,3-dimethylbenzene-1-sulfonamide
- 5-amino-N-(3-chloro-4-methylphenyl)-2,3-dimethylbenzene-1-carboxamide
Uniqueness
5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the amino group, chloro, and methyl substituents further enhances its versatility in various applications.
Properties
IUPAC Name |
5-amino-N-(3-chloro-4-methylphenyl)-3-ethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-10-11(12(15)19-17-10)13(18)16-8-5-4-7(2)9(14)6-8/h4-6H,3,15H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYDBFRMMMRDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165334 | |
Record name | 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-86-2 | |
Record name | 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632291-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(3-chloro-4-methylphenyl)-3-ethyl-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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